Pyrocincholic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

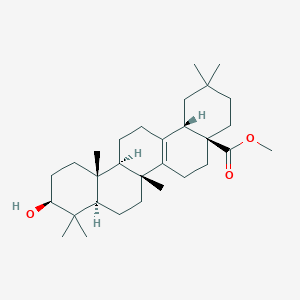

Structure

3D Structure

Properties

IUPAC Name |

methyl (4aS,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h21-24,31H,8-18H2,1-7H3/t21-,22-,23-,24-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJLCVYGDWRBEN-DVXVSMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4=C3CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrocincholic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocincholic acid methyl ester is a triterpenoid (B12794562) compound, specifically a methyl ester derivative of pyrocincholic acid.[1][2][3] Pyrocincholic acid itself is a 27-nor-oleanolic acid saponin, a class of natural products known for a wide range of biological activities.[4] This guide provides a comprehensive overview of the available technical information on this compound and its related compounds, with a focus on its chemical properties, potential biological activities, and associated signaling pathways. While specific data for the methyl ester is limited in publicly available literature, this guide consolidates information on the parent compound and its glycoside derivatives to provide a valuable resource for research and drug development.

Pyrocincholic acid and its derivatives have been isolated from plant species of the genus Nauclea, notably Nauclea officinalis.[3] Extracts from this plant have been used in traditional medicine and have been shown to possess anti-inflammatory, anti-tumor, antibacterial, and antiviral properties.[4]

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available. The following table summarizes the known and predicted properties.

| Property | Value | Source |

| CAS Number | 107160-24-7 | [1][3][][6] |

| Molecular Formula | C₃₀H₄₈O₃ | [1][2] |

| Molecular Weight | 456.7 g/mol | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point (Predicted) | 523.4 ± 50.0 °C | |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | |

| Solubility | Data not available |

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. However, the structures of several related pyrocincholic acid glycosides isolated from Nauclea officinalis have been elucidated using 1D and 2D NMR spectroscopy and High-Resolution Mass Spectrometry (HR-MS). Researchers studying the methyl ester can infer expected spectral characteristics from these related compounds and general principles of triterpenoid and methyl ester spectroscopy.

Synthesis

General Protocol for Methyl Ester Synthesis from a Carboxylic Acid

While a specific protocol for the synthesis of this compound has not been found, a general and widely used method for the esterification of carboxylic acids like pyrocincholic acid is treatment with a methylating agent in the presence of an acid or base catalyst. A common laboratory-scale procedure involves the following steps:

-

Dissolution: The carboxylic acid (pyrocincholic acid) is dissolved in an anhydrous alcohol, in this case, methanol (B129727).

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution. Alternatively, reagents like thionyl chloride (SOCl₂) can be used to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol.

-

Reaction: The mixture is typically heated under reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude methyl ester can then be purified by column chromatography on silica (B1680970) gel.

Biological Activity

Direct experimental data on the biological activity of this compound is limited. However, studies on pyrocincholic acid and its glycosides suggest potential therapeutic applications.

Anticancer Activity

Glycosides of pyrocincholic acid have demonstrated cytotoxic effects. For instance, pyrocincholic acid 3β-O-α-L-rhamnopyranoside and its glucosyl esters have shown promising anti-tumor activity. One study investigated the cytotoxic activity of these compounds against the A-549 lung cancer cell line. While specific IC₅₀ values for the methyl ester are not available, the activity of its derivatives suggests that it may also possess anticancer properties.

Anti-inflammatory Activity

Extracts of Nauclea officinalis, a source of pyrocincholic acid, have been traditionally used for inflammatory conditions. While direct anti-inflammatory assays on the methyl ester have not been reported, related triterpenoids are known to possess anti-inflammatory properties, suggesting a potential area for investigation.

Antiviral Activity

The antiviral potential of this compound is suggested by the reported antiviral activities of Nauclea officinalis extracts.[4] However, specific studies on the antiviral effects of the isolated methyl ester are lacking.

Metabolic Regulation

A glycoside derivative, pyrocincholic acid 3β-O-β-D-quinovopyranosyl-28-O-β-D-glucopyranoside (PAQG), has been shown to suppress adipogenesis and regulate lipid metabolism in 3T3-L1 adipocytes.[7] This effect is mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][7]

Signaling Pathways

AMPK Signaling Pathway in Metabolic Regulation

The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a crucial role in regulating metabolism.[4] Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.

The study on a pyrocincholic acid glycoside (PAQG) demonstrated that it activates the AMPK pathway in adipocytes.[4][7] This activation leads to the inhibition of adipogenesis (the formation of fat cells) and a reduction in lipid accumulation.[4]

Experimental Protocols

General Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a general workflow for the isolation of triterpenoids like pyrocincholic acid from a plant source such as Nauclea officinalis, followed by bioactivity screening.

Conclusion

This compound is a natural product derivative with potential for further investigation in drug discovery. While direct experimental data for the methyl ester is currently scarce, the known biological activities of its parent compound, pyrocincholic acid, and its glycosides, particularly in the areas of cancer and metabolic regulation, provide a strong rationale for its study. Further research is warranted to isolate or synthesize this compound, fully characterize its physicochemical and pharmacological properties, and elucidate its mechanisms of action. This guide serves as a foundational resource to stimulate and direct future research efforts into this promising triterpenoid.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. targetmol.com [targetmol.com]

- 3. This compound | 107160-24-7 [chemicalbook.com]

- 4. Pyrocincholic acid 3β-O-β-d-quinovopyranosyl-28-O-β-d-glucopyranoside suppresses adipogenesis and regulates lipid metabolism in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 107160-24-7 [chembk.com]

- 7. Pyrocincholic acid 3β-O-β-D-quinovopyranosyl-28-O-β-D-glucopyranoside suppresses adipogenesis and regulates lipid metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on Pyrocincholic Acid Methyl Ester (CAS: 107160-24-7) - A Compound with Unexplored Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocincholic acid methyl ester, with the Chemical Abstracts Service (CAS) number 107160-24-7, is a triterpenoid (B12794562) compound that has been noted for its potential therapeutic properties. As a derivative of pyrocincholic acid, it is suggested to possess anti-inflammatory, anti-cancer, and anti-viral activities. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the in-depth technical data required for a full-fledged research and development endeavor. This guide aims to consolidate the available information and highlight the areas where further research is critically needed.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. These properties are primarily predicted from its chemical structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 107160-24-7 | [1][2] |

| Molecular Formula | C₃₀H₄₈O₃ | [1][2] |

| Molecular Weight | 456.7 g/mol | [1] |

| Synonyms | 3beta-Hydroxy-27-norolean-13-en-28-oic acid methyl ester | [1] |

| Predicted Boiling Point | 523.4 ± 50.0 °C | [1] |

| Predicted Density | 1.07 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 15.16 ± 0.70 | [1] |

Synthesis

Currently, there is a lack of published, detailed synthetic protocols specifically for this compound in peer-reviewed scientific literature. The compound is listed as a natural product, suggesting its isolation from plant sources. General methods for the esterification of carboxylic acids, such as Fischer esterification or the use of methyl iodide with an ion-exchange resin, could be theoretically applied to its parent compound, Pyrocincholic acid.[3] However, a specific and optimized synthesis route for this particular methyl ester has not been documented.

A generalized workflow for the synthesis of a methyl ester from a carboxylic acid is depicted below.

References

The Natural Provenance of Pyrocincholic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocincholic acid methyl ester, a triterpenoid (B12794562) compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural source of this compound, detailing its origins in the plant kingdom. The document outlines established experimental protocols for the isolation and characterization of related compounds from its natural source, presents available data in a structured format, and visualizes a key signaling pathway potentially modulated by constituents of the source plant. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source of Pyrocincholic Acid and its Derivatives

Pyrocincholic acid and its derivatives, including the methyl ester, are naturally occurring triterpenoids. The primary identified botanical source for these compounds is Nauclea officinalis (Pierre ex Pit.) Merr. & Chun, a medicinal plant belonging to the Rubiaceae family.[1][2][3][4] Specifically, various glycosidic derivatives of pyrocincholic acid have been successfully isolated from the stems, including the bark, of this plant species.[1][2][3] While the direct isolation of this compound has not been explicitly detailed in the reviewed literature, the presence of its parent acid and other derivatives strongly suggests its potential existence in Nauclee officinalis.

Table 1: Natural Source and Location of Pyrocincholic Acid Derivatives

| Compound Class | Specific Derivative Examples | Plant Species | Plant Part |

| Triterpenoid | Pyrocincholic acid 3β-O-α-L-rhamnopyranoside | Nauclea officinalis | Stems with bark |

| Triterpenoid | Pyrocincholic acid 3β-O-α-L-rhamnopyranosy 1-28-O-β-D-glucopyranosyl ester | Nauclea officinalis | Stems with bark |

| Triterpenoid | Pyrocincholic acid 3β-O-α-L-rhamnopyranosy1-28-O-β-D-glucopyranosyl-(1-6)-β-D-glucopyranosyl ester | Nauclea officinalis | Stems with bark |

Experimental Protocols

While a specific protocol for the isolation of this compound is not available, this section provides a representative methodology for the extraction and isolation of triterpenoid compounds from Nauclea officinalis, based on established phytochemical investigation techniques.[5]

General Extraction and Isolation of Triterpenoids from Nauclea officinalis

This protocol outlines a standard procedure for the extraction and chromatographic separation of triterpenoids from the stems and bark of Nauclea officinalis.

Materials and Reagents:

-

Dried and powdered stems with bark of Nauclea officinalis

-

Ethanol (B145695) (95%)

-

n-Butanol

-

Distilled water

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Relevant solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

-

Thin Layer Chromatography (TLC) plates

-

Vanillin-sulfuric acid reagent for visualization

Procedure:

-

Extraction:

-

The powdered plant material is exhaustively extracted with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

-

-

Solvent Partitioning:

-

The crude ethanol extract is suspended in distilled water and subjected to successive partitioning with solvents of increasing polarity, typically starting with n-butanol.

-

The n-butanol soluble fraction, which is likely to contain triterpenoid glycosides, is collected and concentrated.

-

-

Chromatographic Separation:

-

The concentrated n-butanol fraction is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of solvents, for example, a chloroform-methanol mixture of increasing polarity.

-

Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are pooled.

-

-

Further Purification:

-

The pooled fractions are further purified using repeated column chromatography on silica gel and Sephadex LH-20 columns until pure compounds are obtained.

-

The purity of the isolated compounds is assessed by TLC and High-Performance Liquid Chromatography (HPLC).

-

-

Structural Elucidation:

-

The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, DEPT, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

-

Hypothetical Transesterification to Obtain Methyl Ester

To obtain this compound from its corresponding acid or glycoside, a transesterification reaction can be performed. The following is a general procedure.

Materials and Reagents:

-

Isolated pyrocincholic acid or its glycoside

-

Anhydrous methanol

-

Acetyl chloride or sulfuric acid (as catalyst)

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

The isolated compound is dissolved in anhydrous methanol.

-

A catalytic amount of acetyl chloride or sulfuric acid is slowly added to the solution.

-

The reaction mixture is stirred at room temperature or gently refluxed for a specified period (e.g., 2-4 hours), monitoring the reaction progress by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The methyl ester is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude methyl ester.

-

The crude product is then purified using column chromatography.

Biological Activity and Potential Signaling Pathway

Derivatives of pyrocincholic acid isolated from Nauclea officinalis have demonstrated promising cytotoxic effects against human lung carcinoma (A549) cells.[1][4] Furthermore, extracts from Nauclea officinalis are known to possess anti-inflammatory properties.[4][6] A key signaling pathway implicated in both inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that constituents of Nauclea officinalis, including triterpenoids, may exert their biological effects through the modulation of this pathway.[5]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by pyrocincholic acid derivatives.

Conclusion

Nauclea officinalis stands out as the primary natural source of pyrocincholic acid and its derivatives. While the direct isolation of this compound has yet to be reported, established phytochemical methodologies provide a clear path for its potential isolation and characterization from this plant. The demonstrated cytotoxic and the plant's known anti-inflammatory activities suggest that these compounds warrant further investigation for their therapeutic potential, possibly through the modulation of critical signaling pathways such as NF-κB. This guide provides a foundational framework for researchers to build upon in their exploration of this promising class of natural products.

References

- 1. Two new triterpenoids from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two new triterpenoids from Nauclea officinalis | Semantic Scholar [semanticscholar.org]

- 4. Nauclea officinalis: A Chinese medicinal herb with phytochemical, biological, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Pyrocincholic Acid Methyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocincholic acid methyl ester, a triterpenoid (B12794562) compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical properties of this compound, outlines general experimental protocols for its synthesis and characterization, and explores its potential mechanisms of action in key biological pathways. While specific experimental data for this compound is limited in publicly available literature, this document consolidates predicted data and established methodologies for analogous triterpenoid methyl esters to serve as a valuable resource for researchers.

Physicochemical Properties

Quantitative data for the physical properties of this compound are summarized in Table 1. It is important to note that much of the available data is predicted and awaits experimental verification.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₀H₄₈O₃ | [1][2] |

| Molecular Weight | 456.7 g/mol | [1][2] |

| CAS Number | 107160-24-7 | [1][2][3] |

| Appearance | White powder (predicted) | [4] |

| Boiling Point | 523.4 ± 50.0 °C (Predicted) | [1][3] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [1] |

| Melting Point | Not available | [1][2] |

| Solubility | Not available | [1] |

| Storage Temperature | 2-8°C (Recommended) | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, based on general methodologies for the esterification of carboxylic acids and the analysis of triterpenoids, the following protocols can be adapted.

Synthesis of this compound

A common method for the synthesis of methyl esters from carboxylic acids is through acid-catalyzed esterification with methanol (B129727).

Objective: To synthesize this compound from Pyrocincholic acid.

Materials:

-

Pyrocincholic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Trimethylchlorosilane (TMSCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Pyrocincholic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or trimethylchlorosilane to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between an organic solvent (e.g., diethyl ether) and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Determination of Physical Properties

Standard laboratory techniques can be employed to determine the physical properties of the synthesized this compound.

-

Melting Point: Determined using a calibrated melting point apparatus. The sample is slowly heated, and the temperature range over which it melts is recorded.

-

Solubility: Qualitative solubility can be determined by adding a small amount of the compound to various solvents (e.g., water, ethanol, methanol, acetone, chloroform, hexane) at room temperature and observing for dissolution.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent (e.g., CDCl₃). These spectra provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. Characteristic absorption bands for functional groups, such as the ester carbonyl (C=O) and hydroxyl (O-H) groups, can be identified.[5][6][7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[8]

-

Potential Biological Signaling Pathways

This compound is reported to possess anti-inflammatory, anti-cancer, and anti-viral properties.[1] While the specific molecular mechanisms for this compound are not well-elucidated, the following diagrams illustrate general signaling pathways that are often modulated by triterpenoids.

Caption: General anti-inflammatory pathway via NF-κB inhibition.

Caption: General anti-cancer pathway via PI3K/Akt signaling.

Caption: General anti-viral mechanisms of action.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. While there is a clear need for further experimental investigation to fully characterize its physical properties and elucidate its precise mechanisms of action, this guide provides a foundational understanding for researchers in the field. The provided protocols and pathway diagrams, based on established knowledge of similar compounds, offer a starting point for future studies into this intriguing natural product.

References

- 1. Cas 107160-24-7,this compound | lookchem [lookchem.com]

- 2. This compound | 107160-24-7 [chemicalbook.com]

- 3. This compound | CAS#:107160-24-7 | Chemsrc [chemsrc.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. purdue.edu [purdue.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

Pyrocincholic Acid Methyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocincholic acid methyl ester, a triterpenoid (B12794562) compound, has been identified as a molecule with potential therapeutic applications. This technical guide synthesizes the currently available chemical and biological data on this compound. While preliminary information suggests anti-inflammatory, anti-cancer, and anti-viral properties, this document highlights the significant gaps in the experimental data, including detailed spectroscopic analyses, specific biological activity metrics, and established experimental protocols. This guide serves as a foundational resource and a call for further research to fully elucidate the chemical and pharmacological profile of this compound.

Chemical Properties

This compound is the methyl ester derivative of pyrocincholic acid. Its fundamental chemical properties, based on available database information, are summarized below. It is important to note that much of the physical data, such as boiling point and density, are predicted values and await experimental verification. The melting point is not currently available.

| Property | Value | Source |

| CAS Number | 107160-24-7 | [1][2] |

| Molecular Formula | C₃₀H₄₈O₃ | [1] |

| Molecular Weight | 456.7 g/mol | [1] |

| Appearance | White powder | |

| Synonyms | 3beta-Hydroxy-27-norolean-13-en-28-oic acid methyl ester | [1] |

| Predicted Boiling Point | 523.4 ± 50.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.1 ± 0.1 g/cm³ | [3] |

| Predicted Flash Point | 191.8 ± 22.9 °C | [3] |

Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases did not yield specific, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound. The following sections are placeholders for when such data becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H or ¹³C NMR data for this compound has been found in the searched resources.

Mass Spectrometry (MS)

No experimental mass spectrometry data for this compound has been found in the searched resources.

Infrared (IR) Spectroscopy

No experimental IR spectroscopy data for this compound has been found in the searched resources.

Biological Activity

This compound is reported to possess several biological activities, though detailed mechanistic studies and quantitative data are largely absent from the public domain.

Anti-Inflammatory Activity

The compound is suggested to have anti-inflammatory properties.[1] However, specific in vitro or in vivo experimental data, such as IC₅₀ values against inflammatory targets (e.g., COX-1, COX-2) or effects on inflammatory cytokine production, are not available.

Anti-Cancer Activity

There are claims of anti-cancer activity, with the compound reportedly targeting the inhibition of cancer cell growth.[1] Quantitative measures of this activity, such as IC₅₀ values against specific cancer cell lines, have not been found.

Anti-Viral Activity

Potential anti-viral activity has also been attributed to this compound.[1] The specific viruses it may be active against and the corresponding antiviral assays and results are not detailed in the available literature.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the searched scientific literature. The following sections outline general methodologies that could be adapted for future research on this compound.

Proposed Isolation from Nauclea officinalis

This compound is known to be a constituent of Nauclea officinalis.[2] A general procedure for the isolation of compounds from this plant involves solvent extraction and chromatographic separation.

Caption: Generalized workflow for the isolation of natural products.

General Synthesis via Esterification

The synthesis of this compound would likely involve the esterification of Pyrocincholic acid with methanol, catalyzed by an acid.

Caption: Basic principle of an esterification reaction.

Signaling Pathways

Due to the lack of research on the mechanism of action of this compound, there is no information available regarding the specific signaling pathways it may modulate.

Conclusion and Future Directions

-

Isolation and Structural Elucidation: Isolation of sufficient quantities of this compound from Nauclea officinalis to allow for comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, 2D NMR, HRMS, IR).

-

Chemical Synthesis: Development of a robust synthetic route to enable the production of larger quantities for extensive biological testing and the generation of analogues.

-

In Vitro Biological Evaluation: Systematic screening against a panel of cancer cell lines, viruses, and inflammatory targets to quantify its bioactivity and determine IC₅₀ values.

-

Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways affected by the compound to understand how it exerts its biological effects.

The generation of these fundamental datasets is critical for advancing our understanding of this compound and unlocking its potential as a therapeutic agent.

References

Pyrocincholic Acid Methyl Ester: An Overview of Its Reported Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocincholic acid methyl ester is a triterpenoid (B12794562) compound that has been identified in plant species such as Nauclea officinalis.[1] As a derivative of pyrocincholic acid, this natural product is noted in chemical and supplier databases for its potential biological and pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] These characteristics have positioned it as a compound of interest for further investigation in the development of new pharmaceutical treatments.[2]

While the existing literature and commercial sources allude to these potential therapeutic applications, a comprehensive review of publicly available scientific databases and research articles does not yield specific quantitative data on its biological efficacy, detailed experimental protocols, or in-depth studies on its mechanism of action and effects on cellular signaling pathways. This technical guide aims to summarize the currently available information on this compound and to identify the gaps in our understanding that future research may address.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 107160-24-7 | [2] |

| Molecular Formula | C₃₀H₄₈O₃ | [2] |

| Molecular Weight | 456.7 g/mol | [2] |

| Synonyms | 3beta-Hydroxy-27-norolean-13-en-28-oic acid methyl ester | [2] |

Reported Biological Activities

This compound is broadly categorized as having potential in several therapeutic areas.

Anti-Inflammatory Activity

The compound is suggested to possess anti-inflammatory properties, potentially offering a natural alternative for managing inflammation-related conditions.[2] However, specific details regarding the assays used to determine this activity, such as inhibition of cyclooxygenase (COX) enzymes or reduction of pro-inflammatory cytokines, are not available in the reviewed literature.

Anti-Cancer Activity

This compound is described as an anti-cancer agent that may inhibit the growth of cancer cells.[2] There is a lack of publicly accessible data detailing the cancer cell lines it has been tested against, its cytotoxic concentrations (e.g., IC50 values), or its effects on apoptotic pathways.

Anti-Viral Activity

The potential for this compound to act as an antiviral agent is also noted, with suggestions that it can inhibit viral growth.[2] The specific viruses it may be effective against and the mechanisms of viral inhibition have not been detailed in the available resources.

Experimental Protocols and Methodologies

A critical gap in the current body of knowledge on this compound is the absence of detailed experimental protocols. To facilitate future research and allow for the replication and expansion of any preliminary findings, the following general methodologies would be essential:

-

Cell Viability and Cytotoxicity Assays: Standard protocols such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, neutral red uptake assay, or lactate (B86563) dehydrogenase (LDH) release assay would be necessary to quantify the cytotoxic effects of the compound on various cell lines.

-

Anti-Inflammatory Assays: Methodologies to assess anti-inflammatory potential would include nitric oxide (NO) production assays in LPS-stimulated macrophages, measurement of prostaglandin (B15479496) E2 (PGE2) levels, and analysis of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) expression via ELISA or qPCR.

-

Antiviral Assays: Plaque reduction assays, virus yield reduction assays, and quantitative PCR-based assays would be required to determine the efficacy of the compound against specific viruses.

Signaling Pathways and Mechanism of Action

The molecular targets and signaling pathways modulated by this compound remain to be elucidated. Based on the reported activities of other triterpenoid compounds, potential pathways of interest could include the NF-κB signaling cascade, which is central to inflammation, and various apoptotic pathways in the context of its anti-cancer effects.

To visualize a hypothetical workflow for investigating the anti-inflammatory mechanism of action, the following diagram illustrates a potential experimental approach.

Conclusion and Future Directions

This compound is a natural product with purported anti-inflammatory, anti-cancer, and anti-viral activities. However, the scientific literature readily accessible through comprehensive searches lacks the specific experimental data required to substantiate these claims and to provide a detailed understanding of its therapeutic potential. There is a clear need for primary research to be conducted and published that includes:

-

Quantitative biological data: IC50 and EC50 values for its effects on various cell lines and enzymatic assays.

-

Detailed experimental protocols: Comprehensive descriptions of the materials and methods used to assess its biological activities.

-

Mechanistic studies: Investigations into the specific molecular targets and signaling pathways affected by the compound.

Such studies would be invaluable to the scientific community and would be a prerequisite for any further development of this compound as a potential therapeutic agent. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to pursue these avenues of investigation.

References

An In-depth Technical Guide on the Core Mechanism of Action of Pyrocincholic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocincholic acid methyl ester, a triterpenoid (B12794562) compound derived from medicinal plants such as Nauclea officinalis, has garnered scientific interest for its potential therapeutic properties.[1][2][3] Preliminary investigations suggest a spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This technical guide synthesizes the current understanding of the mechanism of action of pyrocincholic acid derivatives, with a specific focus on the elucidated signaling pathways and presents a framework for future research and drug development. While direct studies on the methyl ester are limited, research on closely related glycosides provides significant insights into its potential molecular interactions.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. The following table summarizes its key characteristics.

| Property | Value |

| Molecular Formula | C30H48O3 |

| Molecular Weight | 456.7 g/mol |

| CAS Number | 107160-24-7 |

| Synonyms | 3beta-Hydroxy-27-norolean-13-en-28-oic acid methyl ester |

Core Mechanism of Action: Regulation of Metabolic Pathways

While the direct molecular targets of this compound are still under investigation, significant insights into its mechanism of action can be extrapolated from studies on its glycoside derivative, Pyrocincholic acid 3β-O-β-D-quinovopyranosyl-28-O-β-D-glucopyranoside (PAQG). Research has demonstrated that PAQG plays a crucial role in the regulation of adipogenesis and lipid metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5]

The AMPK Signaling Pathway

The AMPK pathway is a central regulator of cellular energy homeostasis. Its activation initiates a cascade of events aimed at restoring cellular energy balance by inhibiting anabolic processes (such as fatty acid and protein synthesis) and stimulating catabolic processes (such as fatty acid oxidation and glucose uptake).

The study on PAQG revealed that its interaction with adipocytes leads to the phosphorylation and subsequent activation of AMPK.[4][5] This activation triggers a downstream signaling cascade that ultimately modulates the expression of key transcription factors and enzymes involved in lipid metabolism.

Downstream Effects on Gene Expression

The activation of AMPK by PAQG leads to the following key downstream effects:

-

Inhibition of Adipogenesis: PAQG significantly suppresses the differentiation of pre-adipocytes into mature adipocytes. This is achieved by downregulating the expression of critical adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[4]

-

Inhibition of Lipogenesis: The activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC). Furthermore, it inhibits the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenic gene expression, and its downstream target, fatty acid synthase (FAS).[4]

-

Stimulation of Lipolysis and Fatty Acid Oxidation: PAQG treatment has been shown to increase the release of free fatty acids and glycerol (B35011) from mature adipocytes, indicating an enhancement of lipolysis.[4][5]

Other Potential Mechanisms of Action

While the metabolic regulatory pathway is the most clearly defined mechanism to date, preliminary evidence suggests that this compound may exert its therapeutic effects through other pathways, consistent with the known activities of other triterpenoids.

Anti-Inflammatory Activity

Triterpenoids isolated from Nauclea officinalis have demonstrated anti-inflammatory properties.[6] The potential mechanisms for this compound could involve the inhibition of pro-inflammatory signaling pathways such as:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Many triterpenoids are known to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascades (including ERK, JNK, and p38) are also crucial in mediating inflammatory responses. Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators.

Anti-Cancer Activity

Several triterpenoids from Nauclea officinalis have been investigated for their cytotoxic activity against cancer cell lines, including A-549 lung cancer cells.[1][2][3] The potential anti-cancer mechanisms of this compound may include:

-

Induction of Apoptosis: Triterpenoids can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: Interference with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G1/S or G2/M), can prevent the proliferation of cancer cells.

-

Inhibition of Angiogenesis: Some triterpenoids can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.

-

Modulation of Pro-survival Signaling: Pathways such as the PI3K/Akt/mTOR pathway, which are often hyperactivated in cancer, are potential targets for triterpenoids.

Anti-Viral Activity

The anti-viral potential of this compound is the least characterized. However, the general mechanisms by which triterpenoids can inhibit viral replication include:

-

Inhibition of Viral Entry: Interference with the attachment of the virus to host cell receptors or the fusion of viral and cellular membranes.

-

Inhibition of Viral Enzymes: Targeting key viral enzymes, such as proteases or polymerases, that are essential for viral replication.

-

Modulation of Host Immune Response: Enhancing the host's innate or adaptive immune responses to viral infection.

Experimental Protocols: A General Framework

Detailed experimental protocols for this compound are not yet established in the public domain. However, based on the analysis of related triterpenoids, a general experimental workflow can be proposed for investigating its mechanism of action.

Future Directions and Conclusion

The current body of research provides a promising, albeit incomplete, picture of the mechanism of action of this compound. The elucidation of its role in modulating the AMPK pathway through studies of its glycoside derivative offers a solid foundation for further investigation into its potential as a therapeutic agent for metabolic disorders.

Future research should prioritize the following:

-

Direct Mechanistic Studies: Conducting in-depth studies to identify the direct molecular targets of this compound for its anti-inflammatory, anti-cancer, and anti-viral activities.

-

Quantitative Biological Data: Generating robust quantitative data, such as IC50 values for various cell lines and enzyme inhibition constants, to accurately assess its potency.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of Pyrocincholic acid to optimize its biological activity and pharmacokinetic properties.

References

- 1. Two new triterpenoids from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two new triterpenoids from Nauclea officinalis | Semantic Scholar [semanticscholar.org]

- 4. Pyrocincholic acid 3β-O-β-D-quinovopyranosyl-28-O-β-D-glucopyranoside suppresses adipogenesis and regulates lipid metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrocincholic acid 3β-O-β-d-quinovopyranosyl-28-O-β-d-glucopyranoside suppresses adipogenesis and regulates lipid metabolism in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pyrocincholic Acid Methyl Ester: A Technical Review of Its Potential Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocincholic acid methyl ester is a triterpenoid (B12794562) compound that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of pyrocincholic acid, a natural product isolated from plants of the Nauclea genus, particularly Nauclea officinalis, this methyl ester is being explored for its anti-inflammatory, anticancer, and antiviral properties.[1] This technical guide provides a comprehensive review of the available literature on this compound and its related compounds, with a focus on its chemical properties, potential biological activities, and the experimental methodologies used in its investigation. While specific quantitative data and detailed protocols for the methyl ester are limited in publicly available research, this review extrapolates from studies on its parent compounds and glycoside derivatives to provide a foundational understanding for future research and development.

Chemical Properties and Synthesis

This compound is characterized by the following chemical identifiers:

| Property | Value |

| CAS Number | 107160-24-7 |

| Molecular Formula | C₃₀H₄₈O₃ |

| Molecular Weight | 456.7 g/mol |

The synthesis of this compound typically involves the esterification of pyrocincholic acid. While specific protocols for this exact compound are not detailed in the available literature, a general experimental workflow for the synthesis of methyl esters from carboxylic acids is presented below.

References

The Discovery of Pyrocincholic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocincholic acid methyl ester, a derivative of the naturally occurring triterpenoid (B12794562) pyrocincholic acid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery process, beginning with the isolation of the parent compound from its natural source, Nauclea officinalis, followed by the chemical modification to yield the methyl ester. Detailed experimental protocols, quantitative data representation, and visualizations of the logical workflows and potential signaling pathways are presented to offer a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have been the focus of extensive research due to their wide range of biological activities. Among these, pyrocincholic acid, a 27-nor-triterpenoid, has been identified as a constituent of the plant Nauclea officinalis.[1][2] The esterification of the carboxylic acid group of pyrocincholic acid to its methyl ester derivative is a common strategy in medicinal chemistry to potentially enhance its pharmacokinetic properties, such as membrane permeability and bioavailability. This document outlines the foundational steps that underpin the availability of this compound for research and development.

Isolation of the Precursor: Pyrocincholic Acid Glycosides

The journey to obtaining this compound begins with the isolation of its natural precursors from the stems and bark of Nauclea officinalis. Research conducted by Wang et al. (2015) details the successful isolation of several triterpenoids from this plant, including pyrocincholic acid 3β-O-α-L-rhamnopyranoside.[1][2]

Experimental Protocol: Isolation and Purification

The following protocol is based on the methodologies described for the isolation of triterpenoid glycosides from Nauclea officinalis.[1][2]

-

Extraction:

-

Air-dried and powdered stems and bark of Nauclea officinalis are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The n-butanol fraction, typically enriched with triterpenoid glycosides, is selected for further purification.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system of chloroform-methanol is employed to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of similar polarity are combined.

-

Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure pyrocincholic acid glycosides.

-

Visualizing the Isolation Workflow

Caption: Workflow for the isolation of pyrocincholic acid glycosides.

Synthesis of this compound

Following the isolation of the glycoside, a hydrolysis step is required to liberate the pyrocincholic acid aglycone. Subsequently, the free carboxylic acid is esterified to produce the methyl ester.

Experimental Protocol: Hydrolysis and Esterification

-

Acid Hydrolysis of the Glycoside:

-

The isolated pyrocincholic acid glycoside is dissolved in a solution of 2M HCl in methanol.

-

The mixture is refluxed for 4 hours to cleave the sugar moieties.

-

The reaction mixture is then neutralized and extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude pyrocincholic acid.

-

-

Methyl Esterification:

-

The crude pyrocincholic acid is dissolved in methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The solution is stirred at room temperature or gently heated for several hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

-

Visualizing the Synthesis Workflow

Caption: Synthetic workflow from pyrocincholic acid glycoside to its methyl ester.

Structural Elucidation and Data

The structure of this compound and its precursors are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the complete chemical structure and stereochemistry of the molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value |

| Molecular Formula | C₃₀H₄₈O₃ |

| Molecular Weight | 456.7 g/mol |

| Appearance | White to off-white powder |

| Purity (typical) | ≥98% (by HPLC) |

| Solubility | Soluble in methanol, ethanol, DMSO |

Potential Biological Activity and Signaling Pathways

Preliminary reports suggest that this compound possesses anti-inflammatory and anti-cancer properties. While the precise molecular mechanisms are still under investigation, these activities often involve the modulation of key signaling pathways.

-

Anti-inflammatory Effects: May involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This could be mediated through the suppression of the NF-κB signaling pathway.

-

Anti-cancer Effects: Potential mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis. This could be linked to the modulation of pathways such as PI3K/Akt or MAPK.

Hypothetical Signaling Pathway Modulation

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The discovery and availability of this compound are a result of a multi-step process that begins with the isolation of its natural precursors from Nauclea officinalis and culminates in its chemical synthesis. This technical guide provides a framework for understanding this process, offering detailed protocols and visualizations to aid researchers in their exploration of this promising compound. Further investigation into its biological activities and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Pyrocincholic Acid Methyl Ester (C30H48O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrocincholic acid methyl ester, with the molecular formula C30H48O3, is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class. While direct and extensive research on this specific methyl ester is limited, its parent compound, pyrocincholic acid (3β-Hydroxy-27-norolean-13-en-28-oic acid), and related oleanane triterpenoids have garnered significant scientific interest for their diverse and potent biological activities. This technical guide consolidates the available information on pyrocincholic acid and its derivatives, focusing on its physicochemical properties, potential therapeutic applications, underlying mechanisms of action, and relevant experimental protocols. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

Pyrocincholic acid is a naturally occurring triterpenoid isolated from medicinal plants such as Nauclea officinalis[1][2]. Triterpenoids are a large and structurally diverse class of natural products that have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects[3][4][5]. The esterification of the carboxylic acid group, as in this compound, is a common chemical modification performed to potentially enhance bioavailability and therapeutic efficacy. This guide provides a detailed overview of the current knowledge surrounding this compound and its parent acid.

Physicochemical and Spectroscopic Data

Specific experimental data for this compound is not widely available in the public domain. The following tables summarize predicted physicochemical properties and available spectroscopic data for a closely related derivative, pyrocincholic acid 3β-O-α-L-rhamnopyranoside.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C30H48O3 | - |

| Molecular Weight | 456.71 g/mol | [3] |

| Predicted Boiling Point | 523.4 ± 50.0 °C | [6] |

| Predicted Density | 1.07 ± 0.1 g/cm³ | [6] |

| CAS Number | 107160-24-7 | [6] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not currently published. However, the 13C NMR spectral data for pyrocincholic acid 3β-O-α-L-rhamnopyranoside provides insight into the carbon skeleton of the parent molecule.

Table 2: 13C NMR Chemical Shifts of Pyrocincholic acid 3β-O-α-L-rhamnopyranoside in Pyridine-d5 [7]

| Carbon No. | Chemical Shift (ppm) | Carbon No. | Chemical Shift (ppm) |

| 1 | 39.1 | 16 | 24.0 |

| 2 | 26.8 | 17 | 47.9 |

| 3 | 88.9 | 18 | 54.0 |

| 4 | 39.7 | 19 | 39.4 |

| 5 | 56.1 | 20 | 31.1 |

| 6 | 18.5 | 21 | 34.4 |

| 7 | 33.5 | 22 | 33.1 |

| 8 | 40.2 | 23 | 28.3 |

| 9 | 48.1 | 24 | 16.9 |

| 10 | 37.3 | 25 | 15.8 |

| 11 | 23.9 | 26 | 17.6 |

| 12 | 23.4 | 28 | 179.9 |

| 13 | 134.0 | 29 | 33.3 |

| 14 | 134.5 | 30 | 23.8 |

| 15 | 28.5 | Rha-1' | 102.0 |

| Rha-2' | 72.8 | Rha-3' | 72.8 |

| Rha-4' | 74.2 | Rha-5' | 69.9 |

| Rha-6' | 18.7 |

Biological Activities and Potential Therapeutic Applications

Oleanane triterpenoids, including pyrocincholic acid and its derivatives, have demonstrated a broad spectrum of biological activities. The primary areas of therapeutic interest are in oncology, inflammation, and infectious diseases.

Anticancer Activity

Glycosides of pyrocincholic acid have shown promising cytotoxic effects against the human lung carcinoma cell line, A549[2]. The anticancer mechanisms of related oleanane triterpenoids are multifaceted and involve the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Anti-inflammatory Activity

Nauclea officinalis, the plant source of pyrocincholic acid, has been traditionally used to treat inflammatory conditions[2]. Oleanane triterpenoids are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating the activity of immune cells[8][9].

Antiviral Activity

Several triterpenoids have been reported to possess antiviral properties[3]. While specific data for this compound is lacking, this remains a promising area for future investigation.

Metabolic Regulation

A glycoside of pyrocincholic acid was found to suppress adipogenesis and regulate lipid metabolism in 3T3-L1 adipocytes, suggesting a potential role in the management of obesity and related metabolic disorders. This effect was mediated, at least in part, through the activation of the AMPK signaling pathway[10][11].

Signaling Pathways and Mechanisms of Action

The biological effects of oleanane triterpenoids are attributed to their ability to modulate multiple intracellular signaling pathways.

Anti-inflammatory Signaling

Oleanane triterpenoids are well-documented inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[8][9][12]. Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Oleanane triterpenoids can inhibit this process, leading to a reduction in inflammatory mediators. They also modulate the MAPK (Mitogen-Activated Protein Kinase) pathway, which is also crucial in the inflammatory response[9]. Furthermore, some oleanane triterpenoids activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant and cytoprotective genes[5][9].

References

- 1. researchgate.net [researchgate.net]

- 2. Nauclea officinalis: A Chinese medicinal herb with phytochemical, biological, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleanane triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Oleanane Triterpenoids Reduce Tumor Growth and Promote an Anti-Tumor Immune Response Independent of Cancer KEAP1 Mutational Status [mdpi.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Anti-Inflammatory and PPAR Transactivational Effects of Oleanane-Type Triterpenoid Saponins from the Roots of Pulsatilla koreana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrocincholic acid 3β-O-β-d-quinovopyranosyl-28-O-β-d-glucopyranoside suppresses adipogenesis and regulates lipid metabolism in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrocincholic acid 3β-O-β-D-quinovopyranosyl-28-O-β-D-glucopyranoside suppresses adipogenesis and regulates lipid metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

Triterpenoid compounds from medicinal plants

An In-depth Technical Guide to Triterpenoid (B12794562) Compounds from Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids are a large and structurally diverse class of natural products, derived from a 30-carbon precursor, squalene.[1] Found abundantly in medicinal plants, they contribute significantly to the therapeutic properties of these botanicals, which have been utilized in traditional medicine for centuries.[1][2][3] Preclinical studies have demonstrated a wide array of pharmacological activities for triterpenoids, including anti-inflammatory, anticancer, antiviral, hepatoprotective, and immunomodulatory effects.[2][4][5] Their complex structures present both challenges and opportunities in drug discovery and development.[6][7][8][9]

This technical guide provides a comprehensive overview of triterpenoid compounds from medicinal plants, focusing on their extraction, isolation, characterization, and biological activities. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and illustrations of key processes and mechanisms.

Extraction and Isolation

The initial and most critical step in studying triterpenoids is their efficient extraction and subsequent isolation from the complex plant matrix. The choice of method depends on the physicochemical properties of the target compounds and the nature of the plant material.

Experimental Protocols

2.1.1 Microwave-Assisted Extraction (MAE)

MAE is a modern technique that utilizes microwave energy to heat the solvent and plant matrix, leading to shorter extraction times, reduced solvent consumption, and higher yields compared to conventional methods.[10]

-

Objective: To extract total triterpenoids from dried plant material.

-

Apparatus: Microwave extraction system, grinder, filter paper, rotary evaporator.

-

Protocol:

-

Preparation: Grind the dried plant material (e.g., fruits of Rosa laevigata) to a fine powder.[10]

-

Extraction: Place a known quantity of the powdered material (e.g., 1 g) into the microwave extraction vessel.

-

Solvent Addition: Add the extraction solvent at a specific liquid-to-solid ratio. An optimized protocol for Rosa laevigata fruit used 69% ethanol (B145695) at a liquid-to-raw material ratio of 26:1 mL/g.[10]

-

Microwave Irradiation: Perform the extraction under optimized microwave power and time. For instance, 528 W for 12 minutes.[10]

-

Filtration: After extraction, cool the mixture and filter it to separate the extract from the solid plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.

-

2.1.2 Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, which improves extraction efficiency.

-

Objective: To extract triterpenoids using ultrasonic energy.

-

Apparatus: Ultrasonic bath or probe system, grinder, filter paper, rotary evaporator.

-

Protocol:

-

Preparation: Grind the dried plant material to a uniform powder.

-

Extraction: Submerge a vessel containing the plant powder and a suitable solvent (e.g., 75% ethanol) in an ultrasonic bath.[11]

-

Sonication: Apply ultrasound at a specified power (e.g., 300 W) and temperature for a set duration (e.g., 10-50 minutes).[11]

-

Filtration and Concentration: Following sonication, filter the mixture and concentrate the extract as described in the MAE protocol.

-

2.1.3 Soxhlet Extraction

This is a classical and exhaustive extraction method, often used as a benchmark for comparison.

-

Objective: To continuously extract triterpenoids from solid material.

-

Apparatus: Soxhlet apparatus (including a distillation flask, thimble, and condenser), heating mantle, filter paper.

-

Protocol:

-

Preparation: Place the powdered plant material in a cellulose (B213188) thimble.

-

Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent (e.g., ethanol, chloroform) and a condenser.[12]

-

Extraction Cycle: Heat the solvent in the flask. The vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of the siphon arm, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated for several hours (e.g., 6 hours).[12]

-

Concentration: After extraction, the solvent, now rich in triterpenoids, is concentrated using a rotary evaporator.

-

Purification

Crude extracts contain a mixture of compounds. Purification is necessary to isolate individual triterpenoids.

-

Column Chromatography (CC): This is the most common method for purification. The crude extract is loaded onto a stationary phase (e.g., silica (B1680970) gel, alumina) packed in a column.[13] A solvent or a gradient of solvents (mobile phase) is passed through the column, separating the compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[13]

-

Macroporous Resin Chromatography: This technique is effective for purifying and enriching triterpenoids from crude extracts. For instance, AB-8 macroporous resin has been used to purify triterpenoids from Carya cathayensis husks, achieving a significant increase in purity.[11] The process involves adsorption of the extract onto the resin, followed by elution with different concentrations of ethanol to recover the purified compounds.[11]

Caption: General workflow for the extraction and isolation of triterpenoid compounds.

Quantitative Data: Extraction Yields

The efficiency of an extraction method is determined by the yield of the target compounds.

| Plant Source | Triterpenoid(s) | Extraction Method | Key Parameters | Yield | Reference |

| Rosa laevigata Fruit | Total Triterpenoids | MAE | 69% Ethanol, 12 min, 528 W | 62.48 ± 0.25 mg/g | [10] |

| Carya cathayensis Husks | Total Triterpenoids | UAE | 75% Ethanol + Surfactant, 42 min | 33.92 ± 0.52 mg/g | [11] |

Characterization and Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

3.1.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used for the separation, identification, and quantification of individual triterpenoids.[14]

-

Objective: To separate and quantify triterpenoids in a purified extract.

-

Apparatus: HPLC system with a pump, injector, column, column oven, and detector (e.g., PDA or UV).

-

Protocol:

-

Sample Preparation: Dissolve a precise amount of the isolated compound or extract in a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: The choice of mobile phase is critical. For some triterpenoids, an isocratic mobile phase of acetonitrile (B52724) and water (e.g., 89:11, v/v) is suitable. For others, a mixture of acetonitrile and methanol (B129727) may be required.[14] A gradient elution may be necessary for complex mixtures.

-

Flow Rate: Typically set between 0.5-1.0 mL/min.[14]

-

Column Temperature: Maintained at a constant temperature (e.g., 20-35 °C) to ensure reproducible retention times.[14]

-

Detection: Wavelength is set based on the chromophores present in the triterpenoids. Many triterpenoids are detected at low UV wavelengths (~210 nm).

-

-

Analysis: Inject the sample into the HPLC system. Identify compounds by comparing their retention times with those of known standards. Quantify by creating a calibration curve from standards of known concentrations.

-

3.1.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing information on the molecular weight and fragmentation patterns of the compounds.[15] Tandem MS (MS/MS) is particularly useful for characterizing saponins (B1172615) by revealing the structure of the aglycone and the sequence of sugar moieties.[15]

3.1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY, HSQC, HMBC) is the most powerful technique for the de novo structural elucidation of novel compounds. It provides detailed information about the carbon-hydrogen framework of the molecule.[16]

References

- 1. foodstruct.com [foodstruct.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Triterpenoids in Gastric Ulcer: Mechanisms and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in triterpene drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in triterpene drug discovery. | John Innes Centre [jic.ac.uk]

- 8. Advances in triterpene drug discovery - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 10. Extraction and isolation of polyhydroxy triterpenoids from Rosa laevigata Michx. fruit with anti-acetylcholinesterase and neuroprotection properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. maxapress.com [maxapress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. phytojournal.com [phytojournal.com]

- 14. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms [mdpi.com]

- 16. ijpsr.com [ijpsr.com]

A Technical Guide to Pyrocincholic Acid Methyl Ester: Physicochemical Properties and a Framework for Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocincholic acid methyl ester is a triterpenoid (B12794562) compound with potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral properties. A critical parameter for the advancement of this compound in any drug development pipeline is its solubility, which influences bioavailability, formulation, and ultimately, therapeutic efficacy. This technical guide provides a summary of the currently available physicochemical properties of this compound. Notably, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. In light of this data gap, this guide also presents a detailed, generalized experimental protocol for the systematic determination of its solubility, intended to serve as a foundational methodology for researchers.

Physicochemical Properties

While specific experimental solubility data is not publicly available, other key physicochemical properties have been reported or predicted. These are summarized in the table below.

| Property | Value/Information | Source |

| Molecular Formula | C30H48O3 | [1][2] |

| Molecular Weight | 456.7 g/mol | [1] |

| CAS Number | 107160-24-7 | [1][3][4] |

| Appearance | White powder | [5] |

| Boiling Point (Predicted) | 523.4 ± 50.0 °C | [1] |

| Density (Predicted) | 1.07 ± 0.1 g/cm3 | [1] |

| pKa (Predicted) | 15.16 ± 0.70 | [1] |

| Solubility | N/A | [1] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a sparingly soluble compound like this compound. This protocol is based on standard laboratory methods such as the shake-flask and gravimetric techniques.

1. Materials and Equipment

-

This compound (solid)

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed watch glasses or evaporation dishes

-

Drying oven

-

pH meter

-

Spectrophotometer or HPLC system (for concentration-based methods)

2. Qualitative Solubility Assessment

This initial step helps to quickly determine suitable solvents for further quantitative analysis.

-

Add approximately 1-2 mg of this compound to a series of small test tubes.

-

To each tube, add 1 mL of a different solvent (water, 5% NaOH, 5% NaHCO3, 5% HCl, ethanol, etc.).

-

Vigorously shake each tube for 1-2 minutes.

-

Visually inspect for dissolution. This provides a preliminary indication of solubility.

3. Quantitative Solubility Determination (Shake-Flask Method)

-

Prepare saturated solutions by adding an excess amount of this compound to vials containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of each vial.

-

Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

4. Gravimetric Analysis of the Saturated Solution

-

Pipette a known volume (e.g., 1 mL) of the clear filtrate onto a pre-weighed watch glass.

-

Record the total weight of the watch glass and the filtrate.

-

Place the watch glass in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 50-60 °C) until a constant weight is achieved.

-

The final weight of the watch glass with the dried solute minus the initial weight of the watch glass gives the mass of the dissolved this compound.

-

Solubility can then be calculated in terms of g/L or mg/mL.

5. Instrumental Analysis (Optional) For lower solubilities or higher accuracy, the concentration of the solute in the filtrate can be determined using an appropriate analytical method, such as:

-